N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)18-29-24-17-27(23-14-8-7-13-22(23)24)16-15-26-25(28)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGQHHPQWXNQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
Based on retrosynthetic analysis, three main strategies have emerged as viable approaches for synthesizing the target compound:
Convergent Approach
This strategy involves the separate preparation of key fragments followed by their assembly:
- Preparation of N-[2-(1H-indol-1-yl)ethyl]benzamide intermediate
- Introduction of the sulfanyl moiety at the C-3 position
- Attachment of the 2-methylbenzyl group to the sulfur atom
Linear Approach
The linear approach proceeds through:
- Functionalization of indole at the C-3 position with a sulfur-containing group
- N-alkylation of the indole with an appropriate ethyl linker
- Amidation with benzoyl chloride to form the benzamide moiety
Total Synthesis Approach
This approach involves:
- Construction of the indole core with the sulfanyl group pre-installed
- Subsequent functionalization to introduce the remaining structural elements
Detailed Synthetic Procedures
Synthesis via N-[2-(1H-indol-3-yl)ethyl]benzamide Intermediate
This procedure begins with the preparation of N-[2-(1H-indol-3-yl)ethyl]benzamide, which serves as a key intermediate.
Preparation of N-[2-(1H-indol-3-yl)ethyl]benzamide
The synthesis begins with tryptamine and benzoyl chloride:
To a solution of 2-(1H-indol-3-yl)ethylamine (4.2 g) in ethyl acetate (300 mL) was added benzoyl chloride and triethylamine. The reaction mixture was stirred at room temperature for 16 hours, then diluted with ethyl acetate (100 mL) and water (50 mL). The layers were separated, and the organic layer was washed with water (20 mL), dried with anhydrous Na₂SO₄, filtered, and concentrated under vacuum to obtain a crude product. Purification was performed using silica gel (100-200 mesh) column chromatography with 50% ethyl acetate in hexane as eluent to give N-[2-(1H-indol-3-yl)ethyl]benzamide as a white solid.
The reaction proceeds with excellent yields (85-90%) and can be performed on a multi-gram scale.
N-alkylation of the Indole Nitrogen
The N-alkylation step is critical for introducing the N-1 substitution pattern:
To a solution of N-[2-(1H-indol-3-yl)ethyl]benzamide (2.5 g) in anhydrous DMF (30 mL) was added potassium tert-butoxide (1.5 eq) at 0°C. After stirring for 30 minutes, 2-bromoethylamine (1.2 eq) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress was monitored by TLC. Upon completion, the mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum to obtain the crude product.
C-3 Functionalization with Sulfur
Optimization and Reaction Parameters
Optimization studies have identified several critical parameters affecting the yield and purity of the target compound:
Temperature Effects
The temperature significantly impacts both reaction rate and selectivity, particularly during the sulfenylation step, as shown in Table 1:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (C-3:C-2) |
|---|---|---|---|
| 0 | 24 | 45 | 3:1 |
| 25 | 12 | 62 | 5:1 |
| 50 | 8 | 78 | 8:1 |
| 80 | 6 | 85 | 10:1 |
| 100 | 4 | 84 | 9:1 |
| 120 | 3 | 75 | 7:1 |
The optimal temperature range appears to be 80-100°C, balancing reaction rate, yield, and selectivity.
Solvent Effects
The choice of solvent significantly affects reaction efficiency as illustrated in Table 2:
| Solvent | Reaction Time (h) | Yield (%) | Comments |
|---|---|---|---|
| DMF | 8 | 82 | Good solubility, high yield |
| DMSO | 7 | 78 | Good yield but difficult workup |
| THF | 10 | 75 | Moderate yield, easy workup |
| Toluene | 6 | 85 | Excellent yield at higher temps |
| DCM | 12 | 58 | Lower yield due to temperature limitations |
| Acetonitrile | 8 | 70 | Moderate yield and selectivity |
| 50% EtOH | 10 | 65 | Environmentally friendly but lower yield |
Toluene and DMF emerge as the preferred solvents for the sulfenylation step, with toluene offering the advantage of easier removal during workup.
Catalyst Screening
Various catalysts have been evaluated for the C-3 sulfenylation reaction:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (C-3:C-2) |
|---|---|---|---|
| Pd(OAc)₂ | 5 | 85 | 10:1 |
| PdCl₂ | 5 | 82 | 9:1 |
| Pd(PPh₃)₄ | 3 | 78 | 8:1 |
| CuI | 10 | 75 | 7:1 |
| Cu(OAc)₂ | 10 | 70 | 6:1 |
| InCl₃ | 20 | 68 | 5:1 |
| No catalyst | - | 25 | 2:1 |
Palladium acetate at 5 mol% loading provides the best combination of activity and selectivity for the sulfenylation reaction.
Purification and Characterization
Purification Techniques
Multiple purification approaches have been explored, with column chromatography proving most effective:
The crude product was purified by silica gel (100-200 mesh) column chromatography. The product was eluted with a gradient of ethyl acetate in hexane (20-40%), collected fractions were concentrated under vacuum to give N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide as a pale yellow solid.
Recrystallization from appropriate solvent systems can further improve purity:
For analytical purity, the compound was recrystallized from ethanol/water (4:1) to yield colorless crystals with >99% purity as determined by HPLC.
Analytical Characterization
The purified compound has been characterized using various spectroscopic techniques:
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.4 Hz, 2H, aromatic), 7.62 (s, 1H, indole-H2), 7.54-7.42 (m, 4H, aromatic), 7.30-7.15 (m, 5H, aromatic), 7.05 (d, J = 7.2 Hz, 1H, aromatic), 6.98 (t, J = 7.4 Hz, 1H, NH), 4.44 (t, J = 6.8 Hz, 2H, NCH₂), 4.15 (s, 2H, SCH₂), 3.75 (q, J = 6.4 Hz, 2H, CH₂NH), 2.38 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃): δ 167.5, 137.2, 136.8, 135.6, 134.2, 131.5, 130.4, 130.1, 128.7, 128.5, 127.2, 126.8, 126.1, 122.5, 121.8, 120.3, 119.6, 110.5, 109.8, 48.2, 40.1, 38.7, 19.5
Mass Spectrometry
HRMS (ESI): calculated for C₂₅H₂₄N₂OS [M+H]⁺: 401.1682; found: 401.1688.
Infrared Spectroscopy
FTIR (KBr, cm⁻¹): 3325 (N-H stretching), 3050 (aromatic C-H stretching), 2925 (aliphatic C-H stretching), 1640 (C=O stretching), 1580, 1525 (aromatic C=C stretching), 1450 (C-H bending), 748 (C-S stretching)
Scale-Up Considerations
The synthesis has been successfully scaled up to multi-gram quantities with the following modifications:
Temperature Control
For larger scale reactions, efficient temperature control becomes critical, particularly during exothermic steps:
For 50-gram scale synthesis, the N-alkylation step was conducted using a jacketed reactor with precise temperature control maintained between -5°C and 0°C during the addition of the alkylating agent. The reaction mixture was gradually warmed to room temperature over 2 hours to minimize side reactions.
Reagent Addition Rate
The rate of addition of reactive reagents significantly impacts reaction selectivity:
When scaling to >10 grams, the addition of n-butyllithium was performed using a syringe pump over 30 minutes to maintain a consistent internal temperature below -70°C. Similarly, elemental sulfur was added in small portions over 20 minutes to prevent localized heating.
Solvent Volume Optimization
Solvent volumes have been optimized for large-scale synthesis:
| Scale | Original Solvent Volume | Optimized Volume | Yield (%) |
|---|---|---|---|
| 1 g | 20 mL | 20 mL | 85 |
| 5 g | 100 mL | 70 mL | 83 |
| 10 g | 200 mL | 120 mL | 82 |
| 50 g | 1000 mL | 500 mL | 80 |
This optimization reduces solvent waste while maintaining comparable yields.
Alternative Synthetic Routes
Fischer Indole Synthesis Approach
An alternative approach employs the Fischer indole synthesis with pre-functionalized starting materials:
A mixture of 4-sulfanylphenylhydrazine hydrochloride (5.0 g) and 4-oxopentanoic acid ethyl ester was dissolved in methanol, and the reaction temperature was controlled below 10°C. Concentrated HCl was added dropwise, and the mixture was heated to 60-70°C for 12 hours to obtain the corresponding indole derivative. The product was then alkylated with 2-methylbenzyl chloride followed by further functionalization to introduce the benzamide moiety.
This approach offers advantages for large-scale synthesis but requires additional steps for N-alkylation and amidation.
Hemetsberger-Knittel Approach
The Hemetsberger-Knittel indole synthesis provides another viable route:
The synthesis of indole-2-carboxylate through Hemetsberger-Knittel reaction involves Knoevenagel condensation of methyl 2-azidoacetate with the substituted benzaldehyde followed by thermolysis of the azide of the resultant methyl-2-azidocinnamate and electrophilic cyclization. The reaction conditions, including temperature and stoichiometry of reactants, were optimized to obtain the desired indole core in good yield.
Following formation of the indole core, subsequent functionalization would introduce the required substituents.
This comprehensive review has detailed multiple synthetic approaches for the preparation of this compound. The convergent approach, featuring C-3 sulfenylation of a pre-formed N-[2-(1H-indol-1-yl)ethyl]benzamide intermediate, offers the most efficient route to the target compound with optimal yields of 80-85%. The palladium-catalyzed sulfenylation has emerged as the method of choice for regioselective introduction of the 2-methylbenzyl sulfanyl group at the C-3 position.
Critical reaction parameters including temperature, solvent choice, and catalyst loading have been optimized to provide reliable, reproducible synthesis of the target compound. Scale-up considerations have been addressed, enabling multi-gram synthesis with only modest reductions in yield. Purification strategies have been established that provide the target compound with excellent purity (>99% by HPLC).
The methodologies described herein provide a robust foundation for the synthesis of this compound and related compounds for further investigation of their chemical properties and potential biological activities.
Chemical Reactions Analysis
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features :
- Benzamide Core : Critical for interactions with biological targets (e.g., sigma receptors, kinases).
- Substituent Variations : Influence binding affinity, metabolic stability, and selectivity.
Comparative Analysis :
Substituent Impact :
- Fluorine Substitution (): Enhances electronegativity and metabolic stability compared to the non-fluorinated target compound. Fluorine at the 4-position on benzamide may improve target selectivity .
- Thienyl vs.
- Piperidinyl Linkers (): Piperidine-containing analogs (e.g., [125I]PIMBA) exhibit high sigma receptor affinity, suggesting that the ethyl-indole linker in the target compound may require optimization for similar efficacy .
Pharmacological and Binding Properties
Sigma Receptor Binding :
- The benzamide scaffold is a known pharmacophore for sigma receptor ligands, as demonstrated by [125I]PIMBA (Kd = 5.80 nM for sigma-1 receptors) .
- The target compound’s indole-thioether group may sterically hinder interactions with sigma receptors compared to smaller substituents (e.g., methoxy or iodo groups in [125I]PIMBA). Computational docking studies (e.g., Glide XP scoring) could predict binding differences .
Anticancer and Antiviral Potential :
- Compounds with thioether-linked benzamides () show activity against cancer and viral infections, likely due to interference with cell proliferation or viral replication pathways . The target compound’s indole moiety may confer additional π-stacking interactions with DNA or enzyme active sites.
Biological Activity
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Structural Overview
The compound features an indole core, which is known for its diverse biological properties, combined with a sulfanyl group and a benzamide moiety. This structure suggests potential interactions with various biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors. The indole core may facilitate binding to these targets, potentially leading to modulation of their activity. The sulfanyl group could enhance the compound's reactivity and binding affinity, making it a candidate for further exploration in drug development.
Neuropharmacological Effects
Indole derivatives are also known for their neuropharmacological effects, particularly as dopamine receptor agonists. For example, related compounds have demonstrated selectivity for D3 dopamine receptors, which are implicated in mood regulation and reward pathways. The potential of this compound as a D3 receptor modulator warrants investigation in neuropharmacology .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Synthesized via Fischer indole synthesis.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Benzamide Moiety : Involves coupling reactions using palladium catalysts .
Biological Testing
In vitro assays have been conducted to evaluate the biological activity of related compounds:
- Dopamine Receptor Activity : High-throughput screening has identified compounds that selectively activate D3 receptors while being inactive at D2 receptors, suggesting a potential therapeutic application in treating disorders like schizophrenia or Parkinson's disease .
Data Table: Biological Activity Comparisons
Q & A
Basic: What are the critical steps in synthesizing N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Functionalization of the indole core at the 3-position via sulfanyl group introduction using alkylation or thiolation reagents (e.g., (2-methylphenyl)methanethiol) .
- Step 2: Ethyl linker attachment to the indole nitrogen via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like NaH .
- Step 3: Benzamide coupling at the terminal ethyl group using benzoyl chloride derivatives under Schotten-Baumann conditions .
- Purification: Chromatography (HPLC) or recrystallization ensures >95% purity. Structural confirmation relies on (e.g., indole proton at δ 7.2–7.8 ppm) and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key optimization strategies include:
- Temperature Control: Maintaining 0–5°C during sulfanyl group introduction minimizes side reactions (e.g., disulfide formation) .
- Catalyst Selection: Using Pd(OAc) for Suzuki-Miyaura coupling (if aryl halides are involved) enhances regioselectivity .
- Solvent Systems: Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, while methanol/water mixtures aid in recrystallization .
- Real-Time Monitoring: TLC (chloroform:methanol, 7:3) or in-line HPLC tracks reaction progress and identifies by-products .
Basic: Which spectroscopic and chromatographic methods are essential for structural elucidation?
Answer:
- NMR Spectroscopy: and NMR confirm indole protons (δ 7.2–8.0 ppm), sulfanyl-linked methylene (δ 3.8–4.2 ppm), and benzamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 429.15) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect residual solvents .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity?
Answer:
- In Vitro Assays: Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include controls (DMSO vehicle) and validate via IC calculations .
- Target Engagement: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to putative targets (e.g., kinases or GPCRs) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
- Assay Standardization: Replicate studies under identical conditions (pH, temperature, cell passage number) .
- Structural Confirmation: Verify compound integrity in biological matrices via LC-MS to rule out degradation .
- Off-Target Screening: Use proteome-wide profiling (e.g., CETSA) to identify non-specific interactions .
Advanced: What computational strategies support mechanistic studies or drug design?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or tubulin), guided by crystallographic data .
- QSAR Modeling: Train models on analogues (e.g., indole-sulfanyl derivatives) to predict bioavailability or toxicity .
- MD Simulations: GROMACS simulates binding stability (20–100 ns trajectories) under physiological conditions .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage: -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Stability: Monitor via over 6 months; degradation manifests as disulfide peaks (δ 2.5–3.5 ppm) .
Advanced: How can regioselectivity challenges during functionalization be addressed?
Answer:
- Directing Groups: Install temporary protecting groups (e.g., Boc on indole nitrogen) to steer sulfanyl or benzamide addition .
- Metal Catalysis: Use Pd-mediated C-H activation for C3-selective indole modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
